molecular formula C13H19NO B2689277 3-(Cyclopentyloxy)phenethylamine CAS No. 866043-14-3

3-(Cyclopentyloxy)phenethylamine

Cat. No. B2689277
CAS RN: 866043-14-3
M. Wt: 205.301
InChI Key: JHXHKDVHUKWLGZ-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)phenethylamine is a derivative of phenethylamine, a class of compounds that includes neurotransmitters, hormones, stimulants, hallucinogens, and more . Phenethylamines are organic compounds derived from phenethylamine itself and are found in living organisms . A compound known as GYKI-13380, which incorporates a phenethylamine-like structure into a hydantoin-like ring, was synthesized as a novel appetite suppressant .


Synthesis Analysis

Phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups have been synthesized . The synthesis involved in-situ generated imidazolide intermediate and proceeded to completion in the absence of base and under air at room temperature . This allowed access to sensitive functional groups .


Molecular Structure Analysis

Phenethylamines are a broad and diverse class of compounds. The nature of the substituted group and its location has an effect on the overall activity of the resulting compound . The carbons in ethane are labeled alpha (α) and beta (β) to avoid confusion with those in the aromatic ring .


Chemical Reactions Analysis

Phenethylamines have been shown to have a variety of hallucinogenic effects. The number of methoxy groups substituted and their location determine the pharmacological effects of the resulting compound .


Physical And Chemical Properties Analysis

Phenethylamines have physical properties such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Biochemical and Pharmacological Studies

  • Oxidation by Cytochrome P450 2D6 : Phenethylamine derivatives are oxidized by cytochrome P450 2D6, which plays a crucial role in their metabolism. The study investigated the binding and oxidation of various phenethylamine substrates, revealing how P450 2D6 discriminates between these compounds through different affinity bindings and oxidation pathways (Miller et al., 2001).

Chemical Synthesis and Catalysis

  • Cyclometalation and Complex Formation : Research on cyclometalation of primary arylalkylamines, including phenethylamine derivatives, for the synthesis of lactams and cyclic amidinium salts has shown potential applications in pharmaceutical chemistry. These processes involve palladium-catalyzed reactions, highlighting the relevance of phenethylamine structures in developing complex compounds of biological and pharmaceutical significance (Vicente et al., 2009).

Analytical Methods

  • Identification of Isomeric Phenethylamines : A study on gas chromatography and vapor phase infrared spectrophotometric detection of isomeric phenethylamines demonstrated the ability to distinguish among different isomers without chemical derivatization. This analytical method can significantly contribute to the identification and study of phenethylamine derivatives in various research contexts (Belal et al., 2009).

Genotoxicity Studies

  • Impact on Genetic Material : A study on the genotoxicity of psychedelic and stimulating phenethylamines, including 3,4-Methylenedioxymethylamphetamine (MDMA), found that these compounds could induce genetic damage in TK6 cells, highlighting the importance of understanding the genetic impact of phenethylamine derivatives (Cocchi et al., 2020).

Safety and Hazards

Phenethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

There is a clear need for novel, efficacious, and well-tolerated pharmacotherapies . Considering the properties of phenethylamine-based urea derivatives, they may be lead compounds for the treatment of human cervical and non-small cell lung cancer . These findings may be helpful for the discovery of more biologically active phenethylamine-based urea for clinical studies .

properties

IUPAC Name

2-(3-cyclopentyloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-9-8-11-4-3-7-13(10-11)15-12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXHKDVHUKWLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)phenethylamine

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